molecular formula C20H14Cl2N4OS B2402052 3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-48-1

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2402052
CAS RN: 445267-48-1
M. Wt: 429.32
InChI Key: WWZAOROUYXTXRP-UHFFFAOYSA-N
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Description

The compound “3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the linear formula C16H13Cl2N3OS . It is a derivative of thieno[2,3-b]pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involved heating thiophene-2-carboxamides in formic acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with ortho-formylbenzoic acid resulted in the formation of angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .

Scientific Research Applications

a. Anti-Inflammatory Agents: The compound’s structural features suggest anti-inflammatory activity. Researchers are investigating its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs.

b. Anticancer Properties: Given the presence of aromatic rings and heterocyclic moieties, this compound may interfere with cancer cell growth. Studies are exploring its effects on various cancer types, including solid tumors and hematological malignancies.

c. Kinase Inhibitors: The pyridine and thienopyridine rings hint at kinase inhibition. Researchers are evaluating its selectivity against specific kinases, aiming to develop targeted therapies for kinase-driven diseases.

d. Antiviral Agents: The compound’s unique structure could make it a candidate for antiviral drug development. Investigations focus on its activity against RNA or DNA viruses, including herpesviruses and retroviruses.

Conclusion

“3-amino-N-[(3,4-dichlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide” holds promise across diverse fields, from medicine to materials science and agriculture. Continued research will uncover its full potential and pave the way for practical applications. 🌟

  • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6357–6362

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Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, it was found that the mechanism of action is most likely mediated through CDK8 inhibition .

Future Directions

The future directions of research on similar compounds involve the development of new therapies. The pyridopyrimidine moiety, which is present in the structure of “3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide”, is present in relevant drugs and has been studied in the development of new therapies .

properties

IUPAC Name

3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c21-14-3-1-11(9-15(14)22)10-25-19(27)18-17(23)13-2-4-16(26-20(13)28-18)12-5-7-24-8-6-12/h1-9H,10,23H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAOROUYXTXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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